molecular formula C15H21ClN2O2S B12727384 4-Morpholinepropionamide, N-(2-((p-chlorophenyl)thio)ethyl)- CAS No. 92699-71-3

4-Morpholinepropionamide, N-(2-((p-chlorophenyl)thio)ethyl)-

Cat. No.: B12727384
CAS No.: 92699-71-3
M. Wt: 328.9 g/mol
InChI Key: BIIUPJMPEQQLQM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of NM-569 involves a series of chemical reactions starting from commercially available precursors. The synthetic route typically includes the formation of a substituted pyrazolopyrimidine core, followed by various functional group modifications to enhance its inhibitory activity. Industrial production methods may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

NM-569 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation and alkylation reactions are common, using reagents like halogens or alkyl halides.

    Hydrolysis: This reaction can be performed under acidic or basic conditions to break down the compound into its constituent parts.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated forms .

Scientific Research Applications

NM-569 has a wide range of scientific research applications:

Mechanism of Action

NM-569 exerts its effects by inhibiting the activity of Mer receptor tyrosine kinase. This inhibition disrupts the downstream signaling pathways that are essential for cell survival and proliferation. The molecular targets include the Mer receptor itself and various downstream effectors involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

NM-569 is unique in its high specificity and potency as a Mer receptor tyrosine kinase inhibitor. Similar compounds include:

NM-569 stands out due to its targeted action and potential for reduced side effects compared to broader-spectrum inhibitors.

Properties

CAS No.

92699-71-3

Molecular Formula

C15H21ClN2O2S

Molecular Weight

328.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]-3-morpholin-4-ylpropanamide

InChI

InChI=1S/C15H21ClN2O2S/c16-13-1-3-14(4-2-13)21-12-6-17-15(19)5-7-18-8-10-20-11-9-18/h1-4H,5-12H2,(H,17,19)

InChI Key

BIIUPJMPEQQLQM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC(=O)NCCSC2=CC=C(C=C2)Cl

Origin of Product

United States

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